molecular formula C13H18F3N B193567 alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine CAS No. 52777-74-9

alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine

Cat. No. B193567
CAS RN: 52777-74-9
M. Wt: 245.28 g/mol
InChI Key: WUNHMQPCNHSOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(TRIFLUOROMETHYL)PHENETHYLAMINE involves several raw materials including 3-(Trifluoromethyl)benzoic acid, Ammonium hydroxide, Sodium sulfate, Nickel, Tetrahydrofuran, Ethyl acetate, Lithium Aluminum Hydride, Sodium bicarbonate, Dichloromethane, Phosphorus tribromide, POTASSIUM CYANIDE, 3-Trifluoromethylbenzylcyanide, -METHYL-2-TRIFLUOROMETHYLBENZYL BROMIDE, 3-Chloromethyl-benzotrifluoride, 3-(Trifluoromethyl)benzonitrile, 3-(Trifluoromethyl)benzaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C13H18F3N . The molecular weight is 245.2839296 . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.


Physical And Chemical Properties Analysis

The compound has a boiling point of 77°C and a density of 1.186 . Its refractive index is between 1.4635-1.4655 . The flash point is 81℃ . It is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C . The compound is a liquid and its color ranges from colorless to pale yellow . It is sensitive to light .

Scientific Research Applications

Synthesis and Functionalization of Amines

Alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine is related to N-methyl- and N-alkylamines, which are crucial in academic research and industrial production. The development of methods for synthesizing and functionalizing amines using metal-based catalysts has significant scientific interest. Such methods are applied in the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and drug molecules (Senthamarai et al., 2018).

Peptide Synthesis

The compound's structural similarity to N(alpha)-Methylamino acids, which are recognized for their therapeutic profiles, highlights its potential in peptide synthesis. Efficient and practical preparation methods for N(alpha)-methylamino acids compatible with solid-phase peptide synthesis have been developed. This process is vital for the rapid synthesis of N-methyl peptides, a growing area of therapeutic interest (Biron & Kessler, 2005).

Metabolic and Neurodegenerative Disease Studies

Compounds structurally related to alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine have been used in studies of diabetes and neurodegenerative diseases. Methylglyoxal, an alpha-oxoaldehyde, modifies amino acids in proteins to form advanced glycation end-products, impacting diabetes and neurodegenerative disease progression (Nemet et al., 2006).

Alkyne Hydroamination

Research on alpha-aminodiphenylmethane demonstrates its use as an ammonia equivalent in the hydroamination of alkynes. This process is instrumental in creating primary amines, a category to which alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine belongs (Haak et al., 2000).

Organic Synthesis and Catalysis

Studies on the catalysis of reactions involving amino acids and amines, such as those structurally related to alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine, have advanced the understanding of organic synthesis mechanisms. This includes general-acid catalysis of alpha-effect nucleophiles and phosphate triesters (Kirby et al., 2009).

Safety And Hazards

The compound is classified as corrosive . It has hazard codes of F, T, and its risk statements are 11-23/24/25-39/23/24/25 . Safety statements include 16-36/37-45 . It is recommended to avoid contact with skin and eyes, and to wear suitable protective clothing .

properties

IUPAC Name

N-propyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N/c1-3-7-17-10(2)8-11-5-4-6-12(9-11)13(14,15)16/h4-6,9-10,17H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNHMQPCNHSOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967231
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl-N-propyl-m-trifluoromethylphenethylamine

CAS RN

52777-74-9
Record name Phenethylamine, alpha-methyl-N-propyl-m-trifluoromethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052777749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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